N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
Overview
Description
N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a nitrobenzamide group, a methoxyphenyl group, and a dimethylamino propyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethenyl Intermediate: The reaction begins with the formation of the ethenyl intermediate by reacting 4-methoxybenzaldehyde with a suitable reagent such as a Wittig reagent.
Introduction of the Nitrobenzamide Group: The ethenyl intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to introduce the nitrobenzamide group.
Addition of the Dimethylamino Propyl Group: Finally, the compound is treated with 3-(dimethylamino)propylamine to introduce the dimethylamino propyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, typically in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-2-(3,4-dimethoxyphenyl)-1-({[3-(dimethylamino)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- N-[(Z)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide
- N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-methylbenzamide
Uniqueness
N-[(Z)-1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-25(2)14-4-13-23-22(28)20(15-16-5-11-19(31-3)12-6-16)24-21(27)17-7-9-18(10-8-17)26(29)30/h5-12,15H,4,13-14H2,1-3H3,(H,23,28)(H,24,27)/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMSCYVBMJLNF-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.